molecular formula C50H46Si4 B3048166 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane CAS No. 1590-85-8

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Cat. No.: B3048166
CAS No.: 1590-85-8
M. Wt: 759.2 g/mol
InChI Key: XGXXIZUKELWVHM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based organic compound with the molecular formula C50H46Si4 . It is characterized by its unique structure, which includes four silicon atoms each bonded to two phenyl groups and one methyl group. This compound is part of a broader class of organosilicon compounds known for their diverse applications in materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes. One common method involves the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by further substitution reactions to introduce additional phenyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of specialized reactors and controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules and its role in facilitating various chemical reactions.

Comparison with Similar Compounds

  • 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
  • 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
  • 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Uniqueness: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its specific arrangement of methyl and phenyl groups around the silicon atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

IUPAC Name

methyl-[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H46Si4/c1-51(43-27-11-3-12-28-43,44-29-13-4-14-30-44)53(47-35-19-7-20-36-47,48-37-21-8-22-38-48)54(49-39-23-9-24-40-49,50-41-25-10-26-42-50)52(2,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h3-42H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXXIZUKELWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403927
Record name Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-85-8
Record name Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Reactant of Route 2
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Reactant of Route 3
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Reactant of Route 4
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Reactant of Route 5
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Reactant of Route 6
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane

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